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Compound of Interest

Compound Name: 4-Bromo-3,5-dimethylbenzamide

Cat. No.: B1294092 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-Bromo-3,5-
dimethylbenzamide, a valuable intermediate in organic synthesis, particularly for the

development of pharmaceutical and agrochemical compounds. The described methodology

follows a two-step synthetic sequence involving the bromination of 3,5-dimethylbenzoic acid

followed by a one-pot amidation.

Data Presentation
Parameter

4-Bromo-3,5-
dimethylbenzoic acid

4-Bromo-3,5-
dimethylbenzamide

Molecular Formula C₉H₉BrO₂ C₉H₁₀BrNO

Molecular Weight 229.07 g/mol 228.09 g/mol [1][2]

CAS Number 7697-32-7 864825-81-0[1]

Physical Appearance White to off-white solid Solid[3]

Purity >95% >97%[1]

Characterization Data for 4-Bromo-3,5-dimethylbenzamide:
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Analysis Data

¹H NMR

Predicted shifts based on related structures:

Aromatic protons (singlet), methyl protons

(singlet), amide protons (broad singlet). Specific

literature values are not readily available.

¹³C NMR

Predicted shifts based on related structures:

Signals for the carbonyl carbon, aromatic

carbons (including the carbon attached to

bromine and the methyl-substituted carbons),

and the methyl carbons. Specific literature

values are not readily available.

Melting Point Not available in the searched literature.

Boiling Point 261.1 °C at 760 mmHg[2]

Experimental Protocols
This synthesis is performed in two main stages:

Stage 1: Synthesis of 4-Bromo-3,5-dimethylbenzoic acid

Stage 2: Synthesis of 4-Bromo-3,5-dimethylbenzamide

Stage 1: Synthesis of 4-Bromo-3,5-dimethylbenzoic acid
This procedure is based on the electrophilic aromatic substitution of 3,5-dimethylbenzoic acid.

The methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is

deactivating and meta-directing. The cumulative effect of these groups directs the incoming

electrophile (bromine) to the 4-position.

Materials:

3,5-Dimethylbenzoic acid

Liquid bromine (Br₂)
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Iron powder (Fe) or Iron(III) bromide (FeBr₃) as a catalyst

Glacial acetic acid

Sodium bisulfite solution

Dichloromethane (DCM) or Diethyl ether

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Reflux condenser

Dropping funnel

Magnetic stirrer

Heating mantle

Standard glassware for work-up and purification

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping

funnel, dissolve 3,5-dimethylbenzoic acid in a suitable solvent such as glacial acetic acid or a

halogenated solvent like dichloromethane.

Add a catalytic amount of iron powder or iron(III) bromide to the solution.

From the dropping funnel, add liquid bromine dropwise to the stirred solution at room

temperature. The reaction is exothermic, and the addition rate should be controlled to

maintain a gentle reflux.

After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 40-

50 °C) for several hours to ensure the reaction goes to completion. Monitor the reaction

progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.

Quench the excess bromine by adding a saturated solution of sodium bisulfite until the

reddish-brown color of bromine disappears.

Extract the product into an organic solvent such as dichloromethane or diethyl ether.

Wash the organic layer with water and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude 4-bromo-3,5-dimethylbenzoic acid.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water or toluene) to yield the pure product.

Stage 2: One-Pot Synthesis of 4-Bromo-3,5-
dimethylbenzamide
This protocol utilizes a one-pot reaction where the carboxylic acid is first converted to its acyl

chloride intermediate using thionyl chloride, which then reacts in situ with ammonia to form the

primary amide.[4][5][6][7]

Materials:

4-Bromo-3,5-dimethylbenzoic acid

Thionyl chloride (SOCl₂)

Anhydrous dichloromethane (DCM)

Aqueous ammonia (concentrated)

Triethylamine (optional, as an acid scavenger)

Round-bottom flask

Magnetic stirrer
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Ice bath

Dropping funnel

Standard glassware for work-up and purification

Procedure:

In a dry round-bottom flask under an inert atmosphere, suspend 4-bromo-3,5-

dimethylbenzoic acid in anhydrous dichloromethane.

Cool the suspension in an ice bath.

Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the stirred suspension. A

catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours,

or until the evolution of gas (HCl and SO₂) ceases and the solid dissolves, indicating the

formation of the acyl chloride.

Cool the reaction mixture back down in an ice bath.

In a separate flask, prepare a solution of concentrated aqueous ammonia.

Slowly add the cooled acyl chloride solution to the stirred ammonia solution. This reaction is

highly exothermic and should be performed with caution. The amide product will precipitate

out of the solution.

Stir the mixture vigorously for an additional 30 minutes.

Collect the solid product by vacuum filtration.

Wash the solid with cold water and then with a small amount of cold diethyl ether to remove

any non-polar impurities.

Dry the product under vacuum to obtain 4-bromo-3,5-dimethylbenzamide. The product can

be further purified by recrystallization if necessary.
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Visualizations

Stage 1: Bromination
Stage 2: Amidation

3,5-Dimethylbenzoic Acid Bromination
(Br₂, Fe catalyst) 4-Bromo-3,5-dimethylbenzoic Acid Work-up &

Purification Pure 4-Bromo-3,5-dimethylbenzoic Acid
One-Pot Amidation

(1. SOCl₂
2. NH₃(aq))

Crude 4-Bromo-3,5-dimethylbenzamide Work-up &
Purification 4-Bromo-3,5-dimethylbenzamide

Click to download full resolution via product page

Caption: Synthetic workflow for 4-Bromo-3,5-dimethylbenzamide.

Reactants

Intermediates & Transition States

Products

4-Bromo-3,5-dimethylbenzoic Acid

4-Bromo-3,5-dimethylbenzoyl Chloride

+ SOCl₂

Thionyl Chloride (SOCl₂) Ammonia (NH₃)

Tetrahedral Intermediate

+ NH₃

SO₂ + HCl 4-Bromo-3,5-dimethylbenzamide

- HCl
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.
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